N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide
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Description
“N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide” is a chemical compound that falls under the category of 1,2,4-triazole-containing scaffolds . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide”, often involves the use of 3-amino-1,2,4-triazole . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
1,2,4-Triazoles, including “N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide”, are heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles are involved in a variety of chemical reactions. For instance, they interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .Scientific Research Applications
Mass Spectrometry Analysis
Charge Derivatization for MALDI-TOF MS : A study demonstrated the use of isotopically coded reagents to derivatize low molecular weight molecules containing primary or secondary amine functional groups for MALDI-TOF MS analysis. This method significantly improves the sensitivity and allows the quantification of small molecules by MALDI-TOF MS, facilitating the analysis of small amine molecules without sample cleanup (Lee, Chen, & Gebler, 2004).
Synthesis Methodologies
Copper(I) Mediated Cycloaddition : Research into cycloaddition reactions mediated by copper(I) species and electrophilic triiodide ions has shown effective synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles. This method requires an amine additive for full conversion, demonstrating a novel approach to synthesizing triazole compounds (Brotherton, Clark, & Zhu, 2012).
Material Sciences
Corrosion Inhibition : Triazole Schiff bases have been investigated as corrosion inhibitors on mild steel in acidic media. The study found that the inhibition efficiency increases with the concentration of inhibitors and correlates with their molecular structure, offering insights into designing effective corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).
Membrane Technology : A novel triamine monomer was synthesized and utilized in preparing thin-film composite reverse osmosis membranes. These membranes showed improved flux and slight decrease in rejection with increased monomer concentration, demonstrating the potential for enhanced water treatment technologies (Wang, Li, Zhang, & Zhang, 2010).
properties
IUPAC Name |
N,4,5-trimethyl-1,2,4-triazol-3-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.HI/c1-4-7-8-5(6-2)9(4)3;/h1-3H3,(H,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMGRACVXJDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)NC.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide |
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